![molecular formula C8H9BrN2S B2483783 [(4-Bromophenyl)methyl]thiourea CAS No. 89980-86-9](/img/structure/B2483783.png)
[(4-Bromophenyl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-Bromophenyl)methyl]thiourea is a useful research compound. Its molecular formula is C8H9BrN2S and its molecular weight is 245.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA-Binding Studies and Biological Activities
[(4-Bromophenyl)methyl]thiourea derivatives show potential in DNA interaction studies. Such compounds, including related thioureas, have been investigated for their anticancer potencies. DNA-binding capabilities of these compounds suggest potential applications in cancer research and treatment (Tahir et al., 2015).
Antimicrobial and Anthelmintic Activities
The derivatives of this compound also exhibit significant antimicrobial, anthelmintic, and insecticidal activities. These properties make them suitable for research in pharmacology and biochemistry, particularly in the development of new antibiotics and antiparasitic drugs (Bamnela & Shrivastava, 2010).
Catalytic and Organic Synthesis Applications
In organic chemistry, thiourea derivatives, including those with bromophenyl groups, are explored as organocatalysts. Their unique structural properties enable their use in facilitating various chemical reactions, making them valuable tools in synthetic chemistry (Madarász et al., 2016).
Apoptotic Activity in Cancer Research
Derivatives of this compound are found to induce apoptosis in human cancer cells. This makes them potential candidates for anti-cancer drugs, as they can effectively target and eliminate cancerous cells (Nițulescu et al., 2015).
Analytical Chemistry Applications
In the field of analytical chemistry, these derivatives are used in redox reactions, particularly in the determination of other thiourea compounds. This highlights their role in analytical methods and chemical analysis (Singh, Verma, & Saran, 1965).
Computational and Theoretical Chemistry
This compound derivatives are also subjects in computational and theoretical chemistry. Studies include conformational analysis, electronic properties, and interaction studies, aiding in the understanding of chemical and physical properties of these compounds (Menon et al., 2018).
Mechanism of Action
Target of Action
Thiourea derivatives, to which this compound belongs, have been reported to have diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . These properties suggest that the compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
It has been suggested that thiourea derivatives may target specific molecular pathways involved in the development of diseases such as cancer . The interaction of the compound with its targets could lead to alterations in these pathways, potentially inhibiting disease progression.
Properties
IUPAC Name |
(4-bromophenyl)methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVQYFXSPFPZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)
![2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2483706.png)
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)

![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)
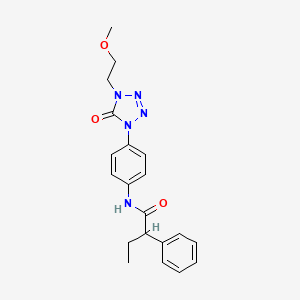
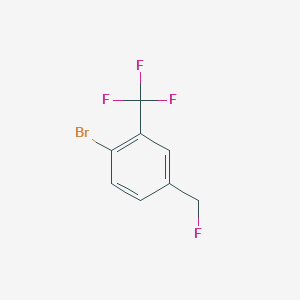

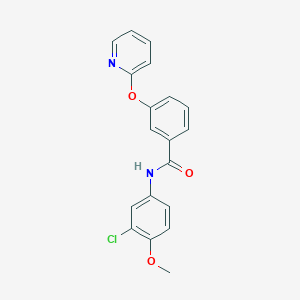
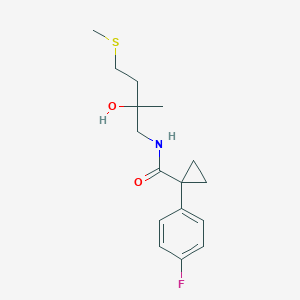

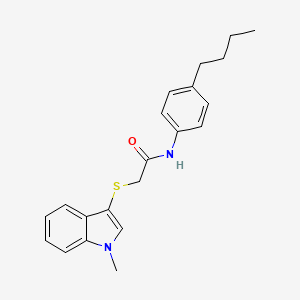
![4-fluoro-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2483721.png)
